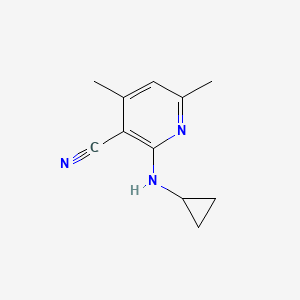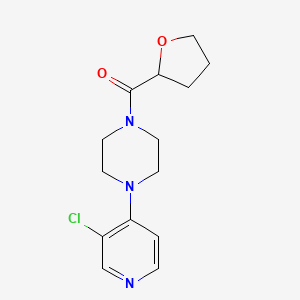![molecular formula C15H17F4N3O3 B12231108 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12231108.png)
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features both fluorinated pyridine and morpholine moieties. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of fluorine atoms and the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. The morpholine moiety is then introduced via nucleophilic substitution reactions, often using morpholine as a nucleophile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine moiety can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine compound used in various chemical applications.
Uniqueness
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the fluorinated pyridine and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in the synthesis of complex molecules and its application in various fields .
Properties
Molecular Formula |
C15H17F4N3O3 |
|---|---|
Molecular Weight |
363.31 g/mol |
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17F4N3O3/c16-11-7-10(15(17,18)19)8-20-13(11)22-3-6-25-12(9-22)14(23)21-1-4-24-5-2-21/h7-8,12H,1-6,9H2 |
InChI Key |
LDIKXMCNHMYDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231027.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine](/img/structure/B12231041.png)
![3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B12231050.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)
![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)
![5-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12231071.png)

![4-Cyclopropyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12231075.png)
![4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12231077.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12231083.png)
![2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12231085.png)
![1-Cyclopentyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12231105.png)

